molecular formula C13H21N3O4S2 B2634439 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2415490-04-7

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea

Cat. No.: B2634439
CAS No.: 2415490-04-7
M. Wt: 347.45
InChI Key: IRBQJWGBNPCDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a thiophen-2-yl group and a methanesulfonyl-methoxypiperidinylmethyl substituent. The piperidine ring is substituted with a methoxy group at the 4-position and a methanesulfonyl group at the 1-position, which may enhance solubility and metabolic stability. The thiophene moiety contributes aromatic and electronic properties that could influence binding interactions in biological systems.

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)10-14-12(17)15-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBQJWGBNPCDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong bases or acids, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

TTU Series (Thiophenylthiazole Ureas)

Compounds such as TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) and TTU7 (1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(4-(trifluoromethoxy)phenyl)urea) incorporate a thiophen-2-yl group linked to a thiazole ring. Unlike the target compound, these derivatives lack the piperidine scaffold but share the urea-thiophene core. Key differences include:

  • Substituents: TTU6 and TTU7 have aryl groups (e.g., cyanophenyl, trifluoromethoxyphenyl) instead of the piperidinylmethyl group.
  • Physical Properties : TTU6 exhibits a higher melting point (199–201°C) compared to adamantyl-based ureas (e.g., 140–146°C for compound 41 in ), suggesting stronger intermolecular forces due to planar aromatic systems .
  • Synthesis Yields : TTU6 was synthesized in 87% yield, significantly higher than many adamantyl-ureas (e.g., 40–63% yields in ), possibly due to optimized coupling conditions .
Pyrimidin-2-ol/thiol Derivatives

Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol () integrate thiophene into a pyrimidine-heterocyclic system. These analogs demonstrate the versatility of thiophene in forming fused-ring systems but lack the urea linkage present in the target compound .

Piperidine-Containing Ureas

1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

This compound () shares the methanesulfonyl-piperidinylmethyl group with the target compound but replaces the thiophen-2-yl group with a tetrahydrofuran (THF) moiety. Key comparisons:

  • Molecular Weight : The THF analog has a molecular formula of C₁₄H₂₅N₃O₄S (347.43 g/mol), whereas the target compound’s formula (unreported in evidence) is likely distinct due to the thiophene and methoxy groups .
Triazine-Piperidine Ureas

Compound 18 () contains a piperidine linked to a triazine ring, demonstrating the use of piperidine as a spacer in urea derivatives. The absence of thiophene and methanesulfonyl groups highlights structural flexibility in urea-based drug design .

Adamantyl-Based Ureas

Adamantyl-ureas (e.g., compounds 40–46 in ) feature a rigid adamantane core instead of piperidine. Key distinctions:

  • Rigidity vs.
  • Bioactivity : Adamantyl-ureas showed anti-tuberculosis activity, suggesting that urea derivatives with bulky substituents can engage biological targets effectively. However, the target compound’s methanesulfonyl group may offer improved solubility over adamantane’s hydrophobicity .

Physical Properties

Compound Substituents Melting Point (°C) Yield (%) Molecular Formula
Target Compound Piperidinylmethyl, thiophen-2-yl Not reported Not reported Likely C₁₅H₂₃N₃O₄S₂
TTU6 Thiophenylthiazole, cyanophenyl 199–201 87 C₁₅H₉N₄OS₂
Adamantyl-urea (41) Adamantyl, ethylpyrazolyl 140–146 56.2 C₁₈H₂₆N₄O
THF-Piperidine Urea Piperidinylmethyl, THF Not reported Not reported C₁₄H₂₅N₃O₄S

Biological Activity

The compound 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea
  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 278.35 g/mol

Structural Features

The compound features:

  • A piperidine ring with methanesulfonyl and methoxy groups.
  • A thiophene ring , which is known for its role in various biological activities.

The biological activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that related sulfonamide compounds inhibited the activity of myeloid cell leukemia-1 (Mcl-1), a protein that promotes cell survival in various cancers. By inhibiting Mcl-1, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth .

Neuroprotective Effects

Research has also suggested that derivatives of this compound may possess neuroprotective properties. For example, certain sulfonamides have been reported to inhibit carbonic anhydrase isoforms, which could provide new strategies for treating neurodegenerative diseases such as Alzheimer’s .

Synthesis Methods

The synthesis of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Methanesulfonyl Group : Usually done via sulfonylation with methanesulfonyl chloride.
  • Formation of the Thiophene Ring : This involves coupling reactions, often utilizing palladium catalysts.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationPiperidine precursors
2SulfonylationMethanesulfonyl chloride
3CouplingPalladium catalysts

In Vitro Studies

In vitro studies have shown that the compound exhibits significant activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression.

In Vivo Studies

Preclinical models have demonstrated that this compound can reduce tumor volume and enhance survival rates when administered in conjunction with standard chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, and how are key intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the piperidine ring with methanesulfonyl and methoxy groups via nucleophilic substitution or protection/deprotection strategies.
  • Step 2: Coupling of the modified piperidine intermediate with a thiophene-containing urea precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like dichloromethane or DMF .
  • Purification: Intermediate purity is ensured via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Final product purity is validated using HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy group at δ ~3.3 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 427.12) and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography: Resolves stereochemistry of the piperidine ring and urea linkage, though crystallization may require slow evaporation in acetonitrile .

Q. How is the compound screened for initial biological activity?

  • In vitro assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50_{50} determination) .
  • Enzyme inhibition: Evaluate interaction with kinases or proteases via fluorescence-based kinetic assays (e.g., Z’-LYTE® technology) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Impurity profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) that may interfere with activity .
  • Dose-response validation: Replicate studies using orthogonal methods (e.g., ATP-lite vs. resazurin assays) to confirm potency trends .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular docking: Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis (e.g., K721A mutation to disrupt hydrogen bonding) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to confirm affinity (KD_\text{D} in nM range) .

Q. How do structural modifications (SAR) influence pharmacological properties?

  • Thiophene vs. phenyl substitution: Replace the thiophene ring with phenyl to assess impact on lipophilicity (logP) and membrane permeability (Caco-2 assay) .
  • Methanesulfonyl group removal: Synthesize analogs lacking the sulfonyl group to evaluate its role in solubility and metabolic stability (microsomal half-life assay) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability: Conduct accelerated degradation studies in buffers (pH 1–9) monitored by HPLC. Methanesulfonyl groups enhance stability in acidic conditions .
  • Light sensitivity: Store solutions in amber vials; add antioxidants (e.g., BHT) to prevent thiophene ring oxidation .

Q. How is in vivo pharmacokinetic profiling performed?

  • ADME studies: Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis. Key parameters:

    ParameterValueMethod
    Bioavailability~35%AUCoral_\text{oral}/AUCIV_\text{IV}
    Half-life4.2 hNon-compartmental analysis
    MetabolitesSulfoxide derivativesHRMS/MS fragmentation .

Q. What methodologies assess potential off-target toxicity?

  • hERG inhibition: Patch-clamp assays to measure IC50_{50} against hERG channels (safety threshold: >10 μM) .
  • Genotoxicity: Ames test (TA98 strain) and micronucleus assay in bone marrow cells .

Q. How is poor aqueous solubility addressed in formulation studies?

  • Nanoparticle encapsulation: Use PLGA polymers (75:25 lactide:glycolide) via solvent evaporation (size: 150 nm, PDI <0.2) .
  • Cyclodextrin complexation: Prepare with sulfobutyl ether-β-cyclodextrin (1:2 molar ratio) to enhance solubility (>5 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.